molecular formula C23H29N3O2S B3605365 4-tert-butyl-N-[4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)phenyl]benzamide

4-tert-butyl-N-[4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)phenyl]benzamide

Cat. No.: B3605365
M. Wt: 411.6 g/mol
InChI Key: FDUNIGDXWSVNDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. The first step involves the reaction of 4-chlorobenzoyl chloride with tert-butylamine to form 4-tert-butylbenzamide. The second step involves the reaction of 4-tert-butylbenzamide with thionyl chloride to form 4-tert-butylbenzoyl chloride. The third step involves the reaction of 4-tert-butylbenzoyl chloride with 2-methylaniline to form 4-tert-butyl-N-(2-methylphenyl)benzamide. The final step involves the reaction of 4-tert-butyl-N-(2-methylphenyl)benzamide with carbon disulfide and sodium hydroxide to form 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide.


Molecular Structure Analysis

The molecular formula of this compound is C20H25NO . The molecular weight is 295.4 g/mol . The InChIKey is MEFMGZYOEXIETJ-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 295.4 g/mol, a XLogP3 of 5.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, a rotatable bond count of 4, an exact mass of 295.193614421 g/mol, a monoisotopic mass of 295.193614421 g/mol, a topological polar surface area of 29.1 Ų, a heavy atom count of 22, and a complexity of 352 .

Mechanism of Action

This compound inhibits the growth of cancer cells by targeting multiple signaling pathways that are involved in cancer cell proliferation and survival. It has been found to inhibit the activity of several protein kinases, including RAF kinases, VEGFR-2, PDGFR-β, and FLT-3, which are known to play a crucial role in cancer cell growth and survival.

Properties

IUPAC Name

4-tert-butyl-N-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S/c1-22(2,3)16-9-7-15(8-10-16)19(27)24-17-11-13-18(14-12-17)25-21(29)26-20(28)23(4,5)6/h7-14H,1-6H3,(H,24,27)(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUNIGDXWSVNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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